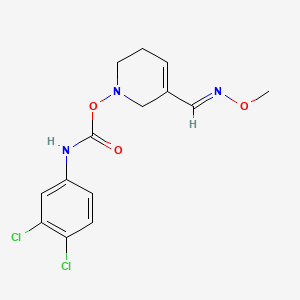
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with the molecular formula C14H15Cl2N3O3 . This compound is characterized by its unique structure, which includes a pyridine ring, a tetrahydro-1,2,5,6-tetrahydropyridine moiety, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 1,2,5,6-tetrahydropyridine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3,4-dichlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Pyridinecarboxaldehyde derivatives
- Tetrahydropyridine derivatives
- Dichlorophenyl isocyanate derivatives These compounds share some structural similarities but differ in their specific chemical properties and applications .
Propiedades
Número CAS |
145071-64-3 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O3 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H15Cl2N3O3/c1-21-17-8-10-3-2-6-19(9-10)22-14(20)18-11-4-5-12(15)13(16)7-11/h3-5,7-8H,2,6,9H2,1H3,(H,18,20)/b17-8+ |
Clave InChI |
QHWMBQIDSUDHHK-CAOOACKPSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CON=CC1=CCCN(C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


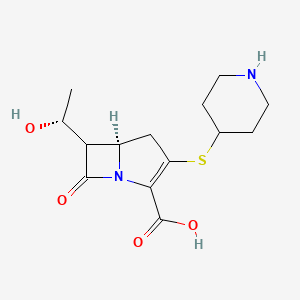

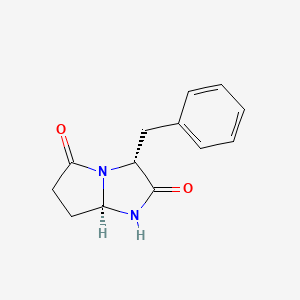
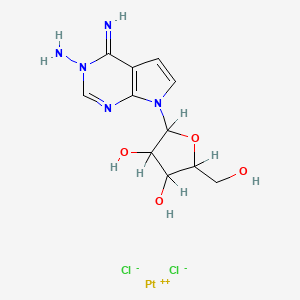

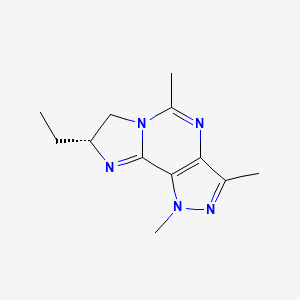
![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

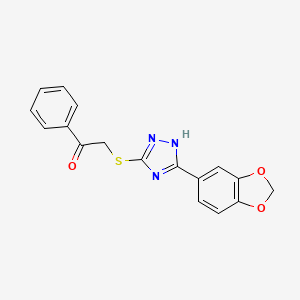
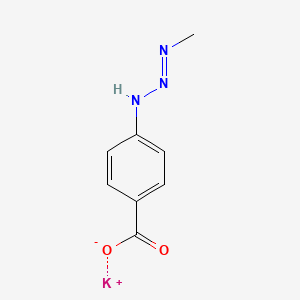
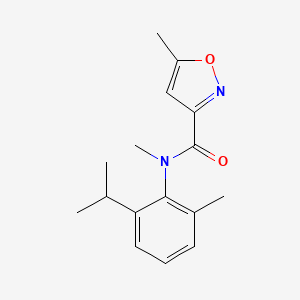
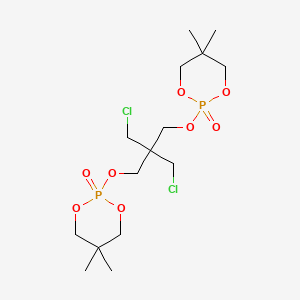
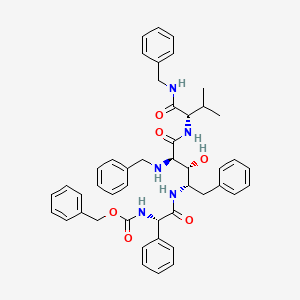
![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)
